Cas no 24877-72-3 ((-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid)

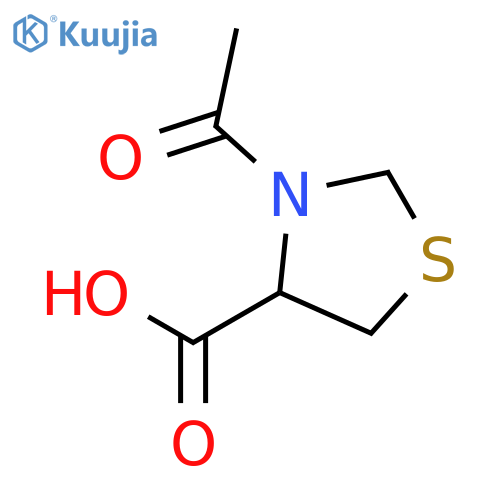

24877-72-3 structure

商品名:(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid

(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolidinecarboxylicacid, 3-acetyl-, (-)-

- 3-Acetyl-4-thiazolidincarbonsaeure

- 3-ACETYL-4-THIAZOLIDINECARBOXYLIC ACID

- 3-ACETYL-THIAZOLIDIN-4-CARBOXYLIC ACID

- 3-ACETYL-THIAZOLIDINE-4-CARBOXYLIC ACID

- 3-ethanoyl-1,3-thiazolidine-4-carboxylic acid

- Acetyl-Thiazolidine-4-Carboxylic acid

- N-Acetyl-(R)-thiazolidin-4-carbonsa

- N-acetyl-4-thiazolidinecarboxylic acid

- N-acetylthiazolidine-4-carboxylic acid

- N-Acetyl-thiazolidine-4-carboxylic acid

- 3-acetyl-1,3-thiazolidine-4-carboxylic acid

- 3-Acetylthiazolidine-4-carboxylic acid

- A828032

- 5025-82-1

- Acetylthiazolidinecarboxylic acid

- Folcisteine

- HY-112107

- F0918-2638

- 3-acetyl-1,3-thiazolidine-4-carboxylicacid

- SMR000012081

- 24877-72-3

- MLS000035739

- F17225

- SR-01000498328

- CHEMBL1400300

- SY111561

- N-ATC

- DTXSID30863483

- EINECS 225-713-6

- MFCD00038440

- W-108996

- 4-Thiazolidinecarboxylic acid, 3-acetyl-

- AKOS016842986

- HMS1371F14

- EN300-56202

- FT-0659877

- WXTBYSIPOKXCPM-UHFFFAOYSA-N

- Z316101354

- FT-0603667

- SB44324

- NS00045278

- SR-01000498328-1

- EU-0079037

- DS-14413

- HMS2179O05

- N-acetyl-4-carboxy-1,3-thiazolidine

- CS-0043356

- NSC146111

- AKOS000189251

- NSC-146111

- SCHEMBL1444662

- ChemDiv2_000828

- NSC 146111

- (-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid

-

- インチ: InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)

- InChIKey: WXTBYSIPOKXCPM-UHFFFAOYSA-N

- ほほえんだ: C(N1C(C(O)=O)CSC1)(=O)C

計算された属性

- せいみつぶんしりょう: 175.03037

- どういたいしつりょう: 175.03031432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.9Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- PSA: 57.61

(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A298455-250mg |

(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid |

24877-72-3 | 250mg |

$ 380.00 | 2022-06-08 | ||

| TRC | A298455-100mg |

(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid |

24877-72-3 | 100mg |

$ 185.00 | 2022-06-08 | ||

| TRC | A298455-500mg |

(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid |

24877-72-3 | 500mg |

$ 600.00 | 2022-06-08 |

(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

24877-72-3 ((-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid) 関連製品

- 54323-50-1((R)-Aminofol)

- 5025-82-1(Folcisteine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬